molecular formula C14H21N B3243281 4-Benzyl-4-ethylpiperidine CAS No. 1556429-45-8

4-Benzyl-4-ethylpiperidine

Cat. No.: B3243281
CAS No.: 1556429-45-8
M. Wt: 203.32
InChI Key: ZKFUYPZVEGZRNG-UHFFFAOYSA-N
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Description

4-Benzyl-4-ethylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that play a significant role in the pharmaceutical industry due to their presence in various bioactive molecules. This compound is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

The synthesis of 4-Benzyl-4-ethylpiperidine typically involves the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts such as rhodium on alumina are commonly used in the hydrogenation process .

Chemical Reactions Analysis

4-Benzyl-4-ethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-Benzyl-4-ethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-4-ethylpiperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is quantified by its effective concentration (EC50) values: 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .

Comparison with Similar Compounds

4-Benzyl-4-ethylpiperidine can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

4-benzyl-4-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-14(8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFUYPZVEGZRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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